molecular formula C9H13N3O B2853191 6-Ethyl-2h,3h,5h,6h,7h,8h-pyrido[4,3-c]pyridazin-3-one CAS No. 1343201-14-8

6-Ethyl-2h,3h,5h,6h,7h,8h-pyrido[4,3-c]pyridazin-3-one

カタログ番号: B2853191
CAS番号: 1343201-14-8
分子量: 179.223
InChIキー: QFYSTSBDLDNBGW-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

6-Ethyl-2h,3h,5h,6h,7h,8h-pyrido[4,3-c]pyridazin-3-one is a heterocyclic compound that belongs to the pyridazinone family This compound is characterized by its unique bicyclic structure, which includes a pyridine ring fused to a pyridazine ring The presence of an ethyl group at the 6th position further distinguishes it from other related compounds

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 6-Ethyl-2h,3h,5h,6h,7h,8h-pyrido[4,3-c]pyridazin-3-one typically involves the condensation of ethyl 3-methylpyridazine-4-carboxylate with aldimines, followed by intramolecular ring closure. This reaction is often catalyzed by Lewis acids such as copper(II) triflate (Cu(OTf)2) under microwave heating . The reaction conditions are optimized to ensure high yield and purity of the final product.

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis protocols. This includes the use of continuous flow reactors and automated synthesis systems to enhance efficiency and reproducibility.

化学反応の分析

Nucleophilic Substitution Reactions

The pyridazin-3-one ring undergoes regioselective substitution at position 6 due to electron-withdrawing effects of the carbonyl group. Key reactions include:

Reaction TypeReagents/ConditionsProduct FormedYieldSource
AlkylationEthyl bromoacetate/DBU/EtOH6-Ethyl-2-(ethoxycarbonylmethyl) derivative73%
AcylationAcetic anhydride/pyridine refluxN-Acetylated product at position 282%
Suzuki CouplingAryl boronic acids/Pd(PPh₃)₄7-Aryl substituted derivatives50-70%

The ethyl group at position 6 directs electrophiles to the pyridine nitrogen, enabling selective functionalization . DBU (1,8-diazabicycloundec-7-ene) enhances nucleophilicity through deprotonation.

Cyclization Reactions

The compound participates in annulation reactions to form polycyclic systems:

a) With hydrazonoyl chlorides
Reaction with 4-chlorophenylhydrazonoyl chloride (3a) in EtOH yields:

text
7-(4-Chlorophenyl)-5H-pyrazolo[4,3-e]pyrido[4,3-c]pyridazin-6(8H)-one

Characterized by:

  • IR: ν 1677 cm⁻¹ (C=O stretch)

  • ¹H NMR: δ 8.37 ppm (pyridine-H), δ 3.10 ppm (SO₂CH₃)

b) Acid-catalyzed cyclocondensation
In acetic acid (80°C, 6 hr), forms:

text
12-(Quinolin-2-yl)pyrido[3,2-e]bis([1,2,4]triazolo)[4,3-a:4',3'-c]pyrimidine

Key spectral data:

  • Mass: m/z 445 [M+H]⁺

  • UV-Vis: λ_max 274 nm (π→π* transition)

Oxidation/Reduction Pathways

The pyridazinone system shows redox activity:

ProcessConditionsOutcomeApplication
OxidationH₂O₂/AcOH (1:2 v/v)Sulfone formation at position 7Bioactivation precursor
HydrogenationH₂/Pd-C (50 psi, 25°C)Saturation of pyridine ringAlkaloid synthesis

The methylsulfonyl derivative (from oxidation) exhibits enhanced hydrogen-bonding capacity (ΔpK_a = 1.8 vs parent compound) .

Pharmacological Modifications

Structure-activity relationship (SAR) studies reveal critical modifications:

a) Esterification
Reaction with 2-chloroethanol/KOH produces:

text
6-Ethyl-3-hydroxy-5H-pyrido[4,3-c]pyridazine-6-carboxylate

Biological testing showed:

  • IC₅₀ = 8.3 μM against MCF-7 breast cancer cells

  • PARP-1 inhibition score: 84% at 10 μM

b) Hydrazide formation
Treatment with hydrazine hydrate yields:

text
6-Ethyl-3-hydrazinylpyrido[4,3-c]pyridazin-5(6H)-one

Demonstrated:

  • α-Glucosidase inhibition: 72.4% at 100 μg/mL

  • Molecular docking score: -9.2 kcal/mol vs PTP1B

Solvent Effects on Reactivity

Polar aprotic solvents significantly enhance reaction rates:

SolventDielectric Constant (ε)Relative Rate (k/k₀)
DMF36.75.2
DMSO46.74.8
Ethanol24.31.0
Acetonitrile37.53.1

DBU catalysis in DMF reduces reaction time from 8 hr (EtOH) to 20 min .

Stability Considerations

The compound degrades under:

  • Strong acids (pH < 2): Ring opening via C-N cleavage

  • UV light (λ = 254 nm): 15% decomposition in 24 hr

  • Oxidizing agents: Forms N-oxide byproduct (m/z +16)

Storage recommendations:

  • Argon atmosphere at -20°C

  • Amber glass containers

  • pH-stabilized solutions (5.8-6.2)

This comprehensive profile establishes this compound as a versatile scaffold for medicinal chemistry and materials science applications. Recent advances in flow chemistry (τ = 1.2 min at 100°C) enable gram-scale production of derivatives for preclinical evaluation .

科学的研究の応用

Medicinal Chemistry Applications

Anticancer Activity
Research has indicated that pyridazinone derivatives exhibit significant anticancer properties. The compound 6-Ethyl-2H,3H,5H,6H,7H,8H-pyrido[4,3-c]pyridazin-3-one has been studied for its ability to inhibit tumor growth and induce apoptosis in cancer cells. This is attributed to its interaction with specific biological targets involved in cell proliferation and survival pathways.

Antimicrobial Properties
The compound has also shown promise as an antimicrobial agent. Studies have demonstrated its effectiveness against a range of bacterial strains, suggesting potential applications in treating infections caused by resistant pathogens. Its mechanism of action may involve disrupting bacterial cell membranes or inhibiting essential metabolic pathways.

Drug Delivery Systems

Controlled Release Formulations
One of the notable applications of this compound is in the development of controlled release drug delivery systems. The compound can be incorporated into polymer matrices to create formulations that release therapeutic agents at a controlled rate. This application is particularly relevant for chronic conditions requiring sustained medication delivery.

Biodegradable Implants
The compound's compatibility with biodegradable materials makes it suitable for use in implantable drug delivery devices. Such devices can provide localized treatment while minimizing systemic side effects. Research is ongoing to optimize the formulation for enhanced biocompatibility and drug release profiles.

Case Studies

StudyFocusFindings
Anticancer Activity Study Evaluated the efficacy of this compound on various cancer cell linesDemonstrated significant inhibition of cell proliferation and induction of apoptosis in treated cells
Antimicrobial Efficacy Assessment Tested against multiple bacterial strainsShowed effective inhibition of growth in resistant strains
Controlled Release Formulation Research Developed polymer-based delivery systems incorporating the compoundAchieved sustained release over extended periods with minimal initial burst effect

作用機序

The mechanism of action of 6-Ethyl-2h,3h,5h,6h,7h,8h-pyrido[4,3-c]pyridazin-3-one involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site, thereby blocking substrate access. Additionally, it can modulate receptor activity by acting as an agonist or antagonist, influencing various cellular pathways .

類似化合物との比較

Similar Compounds

    5,6,7,8-Tetrahydropyrido[4,3-d]pyrimidine: Similar in structure but with a pyrimidine ring instead of a pyridazine ring.

    7-Benzyl-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidine: Contains a benzyl group and a pyrimidine ring, differing in substitution and ring structure.

Uniqueness

6-Ethyl-2h,3h,5h,6h,7h,8h-pyrido[4,3-c]pyridazin-3-one is unique due to the presence of the ethyl group at the 6th position and the specific fusion of the pyridine and pyridazine rings.

生物活性

6-Ethyl-2h,3h,5h,6h,7h,8h-pyrido[4,3-c]pyridazin-3-one (CAS Number: 1343201-14-8) is a nitrogen-containing heterocyclic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article provides a detailed overview of the compound's biological activity, including its synthesis, mechanisms of action, and relevant case studies.

  • Molecular Formula : C₉H₁₃N₃O
  • Molecular Weight : 179.22 g/mol
  • Structure : The compound features a pyridazinone core structure which is crucial for its biological properties.

Research indicates that compounds similar to this compound may act as positive allosteric modulators of nicotinic acetylcholine receptors (nAChRs), particularly the α7 subtype. These receptors are implicated in various neurological processes and could be targeted for therapeutic interventions in neurodegenerative diseases and cognitive disorders .

Antiproliferative Activity

A study evaluated the antiproliferative effects of various pyridazinone derivatives against different hematologic tumor cell lines. The results demonstrated significant cytotoxicity against acute erythroid leukemia (HEL) and chronic myeloid leukemia (K-562) cell lines. For instance, one derivative exhibited an IC₅₀ value of 1.00 ± 0.42 µM against HEL cells, indicating promising selectivity and potency .

Study on nAChR Modulation

In vitro studies have shown that certain derivatives of pyridazinones can enhance the modulation of nAChRs when combined with agonists like nicotine. For example, a compound structurally related to this compound demonstrated an EC₅₀ value of 0.16 µM at α7 nAChRs, suggesting strong modulatory effects that could be beneficial for cognitive enhancement therapies .

Cytotoxicity Profiling

A detailed cytotoxicity profile was conducted on several derivatives against various cancer cell lines. The findings indicated that modifications to the pyridazinone structure could significantly impact biological activity. For instance:

CompoundCell LineIC₅₀ (µM)Selectivity Index
4gHEL1.00 ± 0.42>25
4gK-5621.50 ± 0.60>20
4gHL-60>25-

This table illustrates the potential of these compounds as selective agents against hematologic malignancies while sparing normal cells .

Toxicological Considerations

While exploring the biological activity of this compound and its derivatives, it is crucial to consider their toxicological profiles. Reports indicate that certain derivatives may exhibit harmful effects upon prolonged exposure or high doses. The compound has been classified as potentially harmful if ingested or inhaled and may cause severe health issues with repeated exposure .

特性

IUPAC Name

6-ethyl-2,5,7,8-tetrahydropyrido[4,3-c]pyridazin-3-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13N3O/c1-2-12-4-3-8-7(6-12)5-9(13)11-10-8/h5H,2-4,6H2,1H3,(H,11,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QFYSTSBDLDNBGW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1CCC2=NNC(=O)C=C2C1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13N3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

179.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1343201-14-8
Record name 6-ethyl-2H,3H,5H,6H,7H,8H-pyrido[4,3-c]pyridazin-3-one
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。